molecular formula C11H8Cl2N2O2 B2580825 Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate CAS No. 944783-94-2

Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate

Cat. No.: B2580825
CAS No.: 944783-94-2
M. Wt: 271.1
InChI Key: KHJJAYIZQBZPRW-UHFFFAOYSA-N
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Description

Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate is a chemical compound with the molecular formula C11H8Cl2N2O2. It is a white to yellow solid that is used in various scientific research applications. The compound is known for its unique structure, which includes a pyrazole ring substituted with a 2,4-dichlorophenyl group and a carboxylate ester group.

Mechanism of Action

Biochemical Analysis

Cellular Effects

The cellular effects of Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate are currently unknown. Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well established. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well documented. Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well studied. Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well understood. Similar compounds have been shown to interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well documented. Similar compounds have been shown to interact with various transporters and binding proteins, influencing their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well understood. Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate typically involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The resulting product is then esterified to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2,4-dichlorophenyl)pyrazole-4-carboxylate
  • Ethyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate
  • Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxamide

Uniqueness

Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its stability and reactivity, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c1-17-11(16)10-5-9(14-15-10)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJJAYIZQBZPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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